3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid
Description
3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid is a synthetic compound featuring a fluorenylmethoxycarbonyl (Fmoc) group, a phenylmethyl substituent, and a 2,2-dimethylpropanoic acid moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily utilized in research settings for constructing peptide backbones or modifying biomolecules, though its full pharmacological profile remains unvalidated .
Properties
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-27(2,25(29)30)15-18-11-13-19(14-12-18)16-28-26(31)32-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24H,15-17H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJSYJRWWBMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
Halogenated variants (e.g., 2-chlorophenyl in ) introduce electronegativity, altering electronic properties and binding affinities compared to the target’s non-halogenated structure. Phosphonomethyl-substituted compounds (e.g., ) enable metal chelation, a feature absent in the target compound.
Protection Strategies: Dual protection (Fmoc + Boc) in Boc-D-(4-Fmoc)-aminophenylalanine allows orthogonal deprotection, useful in multi-step syntheses. The target compound lacks this versatility.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~493.57 vs. 401.45 for HY-W010984) may reduce solubility in polar solvents, necessitating optimized reaction conditions .
Physicochemical and Analytical Data
Table 2: Physicochemical Properties
*No direct purity data for the target compound was found in the evidence; standard Fmoc-protected compounds typically exceed 95% purity .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
